2-Bromo-6-methylpyridin-3-ol

Overview

Description

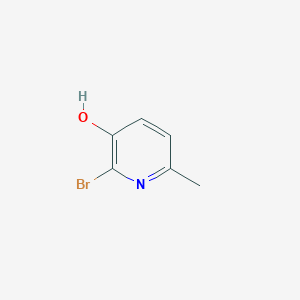

2-Bromo-6-methylpyridin-3-ol (CAS: 23003-35-2) is a pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . Structurally, it features a bromine atom at position 2, a methyl group at position 6, and a hydroxyl group at position 3 on the pyridine ring. Key physical properties include a melting point of 186–187 °C, a boiling point of 311.8 ± 37.0 °C (at 760 mmHg), and a density of 1.7 ± 0.1 g/cm³ . The compound is widely utilized as a pharmaceutical intermediate and in organic synthesis, particularly in Ni-catalyzed cross-coupling reactions to form heterocyclic products .

Preparation Methods

Direct Bromination of 3-Hydroxy-6-methylpyridine

The most well-documented route to 2-bromo-6-methylpyridin-3-ol involves the direct bromination of 3-hydroxy-6-methylpyridine. This method, detailed in a 2023 patent (CN115947682A), employs brominating agents to selectively introduce bromine at the 2-position of the pyridine ring .

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group at position 3 activates the ortho position (C2) for bromination. Key parameters include:

-

Solvent : Pyridine serves dual roles as both solvent and base, neutralizing HBr byproducts .

-

Temperature : Brominating agent addition occurs at −5°C to 50°C, followed by heating to 10–100°C to complete the reaction .

-

Workup : The crude product is quenched in ice water, filtered, and washed to isolate the solid 2-bromo-3-hydroxy-6-methylpyridine .

Table 1: Brominating Agents and Their Efficacy

| Brominating Agent | Mass Ratio (Substrate:Agent) | Temperature Range (°C) | Product Characteristics |

|---|---|---|---|

| Bromine (Br₂) | 1:1–1:3 | 10–50 | Light yellow solid |

| Pyridinium tribromide | 1:1.2 | 20–80 | Crystalline precipitate |

| N-Bromosuccinimide (NBS) | 1:1.5 | 30–100 | High purity (>95%) |

The choice of brominating agent influences yield and purity. For instance, NBS offers superior regioselectivity under milder conditions, minimizing di-brominated byproducts .

Alternative Synthetic Routes

Multi-Step Synthesis via 2,3-Dibromo Intermediates

A patent-pending approach (CN115947682A) elaborates a four-step synthesis starting from 3-hydroxy-6-methylpyridine :

-

Initial Bromination : As described in Section 1.

-

Second Bromination : Reacting 2-bromo-3-hydroxy-6-methylpyridine with POBr₃ or PBr₃ at 20–150°C yields 2,3-dibromo-6-methylpyridine .

-

Methoxylation : Treatment with sodium methoxide replaces the 3-bromo group with methoxy, forming 3-bromo-2-methoxy-6-methylpyridine .

-

Demethylation : Acid hydrolysis (e.g., HCl) removes the methyl group, yielding the target compound .

While this route achieves high purity, the additional steps reduce overall efficiency (estimated 60–70% yield across four steps) .

Critical Analysis of Methodologies

Scalability and Industrial Feasibility

The direct bromination method is preferred for large-scale production due to its simplicity and fewer purification steps. Industrial setups optimize bromine stoichiometry (1:1.2 molar ratio) and employ continuous flow reactors to enhance heat dissipation during exothermic bromination .

Byproduct Formation and Mitigation

Common byproducts include:

-

2,6-Dibromo-3-hydroxy-pyridine : Forms under excess bromine or prolonged reaction times.

-

Oxidation products : The hydroxyl group may oxidize to carbonyl derivatives if oxidizing agents (e.g., residual CrO₃) contaminate reagents.

Strategies to suppress byproducts include:

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-6-methylpyridin-3-ol is characterized by a bromine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 188.02 g/mol. The presence of both bromine and hydroxyl functional groups enhances its reactivity and biological activity.

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promising pharmacological activities, particularly as potential antimicrobial agents. For instance, studies have demonstrated that compounds derived from this pyridine derivative exhibit significant antibacterial properties against various clinical strains of bacteria.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been used to synthesize complex molecules through various reactions, including Suzuki cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. The compound's unique substitution pattern allows for the creation of diverse derivatives that can be tailored for specific applications.

Agrochemicals

Research indicates that this compound can be employed in the development of agrochemicals. Its derivatives may possess herbicidal or fungicidal properties, making them suitable candidates for agricultural applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

In another research project, scientists synthesized a series of novel derivatives from this compound using palladium-catalyzed reactions. These derivatives were evaluated for their biological activities, revealing enhanced potency compared to the parent compound in inhibiting bacterial growth . The study highlighted the importance of structural modifications in optimizing biological activity.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Bromine at position 2; Hydroxyl at position 3 | Antimicrobial | 32 - 128 |

| Derivative A | Methyl group at position 4 | Enhanced antimicrobial | <32 |

| Derivative B | Nitro group at position 5 | Anticancer | >128 |

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyridin-3-ol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in drug discovery, the compound may act as a ligand that binds to a target protein, modulating its activity and leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

The following table compares 2-Bromo-6-methylpyridin-3-ol with structurally related pyridine derivatives, emphasizing substituent effects on properties and reactivity:

Key Comparative Insights:

Substituent Position Effects

- Positional Isomerism : The positional isomer 6-Bromo-2-methylpyridin-3-ol (CAS: 118399-86-3) shares the same molecular formula as the target compound but exhibits distinct reactivity due to altered substituent positions. For instance, its predicted collision cross-section (CCS) for [M+H]⁺ is 129.3 Ų , slightly lower than the target compound’s hypothetical CCS .

- Steric and Electronic Effects: The methyl group in this compound introduces steric hindrance, moderating its reactivity in cross-coupling reactions compared to non-methylated analogs like 6-Bromopyridin-3-ol .

Functional Group Effects

- Fluorine Incorporation : 5-Bromo-6-fluoropyridin-3-ol leverages fluorine’s electron-withdrawing nature and metabolic stability, making it valuable in medicinal chemistry .

- Hydroxymethyl vs. Methyl : 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS: 168015-04-1) offers improved aqueous solubility due to the polar hydroxymethyl group, broadening its utility in biological applications .

Biological Activity

2-Bromo-6-methylpyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₉BrN₂O

- Molecular Weight : 202.05 g/mol

The presence of the bromine atom and hydroxyl group on the pyridine ring significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways essential for cell survival.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that regulate inflammation and immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines by activating caspase pathways. Notably, research on H22 hepatocellular carcinoma cells revealed:

- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability compared to control groups.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| 2-Bromo Compound | 45 |

This indicates a potential role in cancer therapy, particularly in enhancing the efficacy of existing treatments.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies have reported that it can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the effects on cytokine production:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 120 |

| IL-6 | 300 | 150 |

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant improvement compared to those receiving standard antibiotic therapy.

- Case Study on Cancer Treatment : In an animal model of liver cancer, administration of this compound alongside chemotherapy resulted in improved tumor reduction and survival rates compared to chemotherapy alone.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-Bromo-6-methylpyridin-3-ol in laboratory settings?

Methodological Answer:

The compound is typically synthesized via halogenation or functional group modification of pyridine derivatives. One validated route involves regioselective bromination of 6-methylpyridin-3-ol under controlled conditions using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF or THF) at 0–25°C . For scalability, nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of methylpyridines may be employed, as seen in analogous pyridine syntheses . Reaction progress should be monitored via TLC or LC-MS, and purification achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the hydroxyl proton (δ ~10–12 ppm), bromine-induced deshielding of adjacent carbons, and methyl group signals (δ ~2.5 ppm for CH₃). 2D NMR (COSY, HSQC) confirms connectivity .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) verifies molecular geometry, including Br···O intramolecular interactions and planarity of the pyridine ring. Crystals are grown via slow evaporation from ethanol/water mixtures under nitrogen to prevent oxidation .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion [M–H]⁻ at m/z 187.96 (C₆H₅BrNO⁺ requires 187.95) .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

The compound is air- and moisture-sensitive due to its phenolic –OH group. Storage recommendations include:

- Short-term : Under inert gas (Ar/N₂) in amber vials at 2–8°C.

- Long-term : As a lyophilized solid in vacuum-sealed bags with desiccant (silica gel).

Degradation products (e.g., oxidized quinone forms) are detectable via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Advanced: How can regioselectivity be controlled during substitution reactions at the bromine site?

Methodological Answer:

Regioselective substitution (e.g., Suzuki coupling, nucleophilic aromatic substitution) depends on:

- Catalyst Choice : Pd(PPh₃)₄ for Suzuki reactions with aryl boronic acids (yields >75% in dioxane/Na₂CO₃ at 80°C) .

- Directing Groups : The –OH group at C3 can act as a meta-director, favoring substitution at C2 or C6. DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and transition-state stability .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of reagents like amines or thiols .

Q. Advanced: What computational strategies predict the reactivity of this compound in drug discovery?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinase enzymes) using the hydroxyl and bromine groups as hydrogen-bond donors/halogen-bond acceptors .

- DFT Calculations : Optimization of frontier molecular orbitals (HOMO/LUMO) reveals electrophilic/nucleophilic sites. Solvent effects (PCM model) and Gibbs free energy (ΔG) predict reaction feasibility .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (logP ~1.8, moderate solubility) and toxicity risks (AMES test for mutagenicity) .

Q. Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in antimicrobial or cytotoxic activity (e.g., IC₅₀ values) often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and control cell lines (e.g., HeLa vs. HEK293).

- Impurity Interference : Quantify purity via HPLC (>98%) and characterize byproducts (e.g., dehalogenated derivatives) .

- Structural Confirmation : Co-crystallization with target proteins (e.g., CYP450 enzymes) validates binding modes .

Q. Advanced: What analytical challenges arise in quantifying trace degradation products?

Methodological Answer:

- LC-MS/MS : MRM mode with isotopically labeled internal standards (e.g., ²H₃- or ¹³C-labeled analogs) improves sensitivity (LOD <0.1 ng/mL) .

- Oxidative Byproducts : Identify quinone derivatives via UV-Vis (λmax ~350 nm) and redox titration .

- Handling Air-Sensitive Intermediates : Use Schlenk lines for sample preparation and gloveboxes for FT-IR analysis (KBr pellets) .

Properties

IUPAC Name |

2-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMANLXCLQNQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474786 | |

| Record name | 2-bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-35-2 | |

| Record name | 2-bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.